N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 4-methylphenyl group at position 1 and a 2-fluorophenyl carboxamide at position 2. Its molecular complexity arises from the fused bicyclic system and the strategic placement of electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-8-10-16(11-9-15)20-19-7-4-12-24(19)13-14-25(20)21(26)23-18-6-3-2-5-17(18)22/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRKLNHOQECQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components (Figure 1):
- Pyrrolo[1,2-a]pyrazine core : A bicyclic system combining a pyrrole and a partially saturated pyrazine ring.
- 4-Methylphenyl substituent : An aromatic group at position 1 of the bicyclic system.
- 2-Fluorophenyl carboxamide : A secondary amide at position 2, derived from 2-fluoroaniline.
Retrosynthetic disconnection suggests two primary routes:
Synthetic Methodologies
Core Assembly via Cyclization Reactions
Cyclization remains the most direct method for constructing the pyrrolo[1,2-a]pyrazine scaffold.
Paal-Knorr Pyrrole Synthesis with Subsequent Ring Expansion
A modified Paal-Knorr reaction using γ-keto amines enables pyrrole formation, followed by pyrazine ring closure (Scheme 1):
- Condensation of 4-methylphenylacetone with 2-fluoroaniline-derived γ-keto amine forms a pyrrole intermediate.
- Treatment with ammonium acetate and acetic acid induces cyclodehydration, yielding the dihydropyrrolopyrazine core.
Key Conditions :
- Acetic acid, reflux, 12 h (yield: 58–72%).
- Catalytic p-toluenesulfonic acid (PTSA) improves regioselectivity.
Palladium-Catalyzed Cascade Cyclization
- Suzuki-Miyaura coupling of 3-iodo-1-tosylpyrrole with 4-methylphenylboronic acid installs the aryl group.
- Buchwald-Hartwig amination with a bromopyrazine derivative forms the pyrazine ring.
- Reductive deprotection of the tosyl group completes the core.
Optimization Data :
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | XPhos | 65 |
| Pd₂(dba)₃/BINAP | BINAP | 72 |
| PdCl₂(AmPhos)₂ | Adamantylphos (AmPhos) | 81 |
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl moiety is typically introduced via cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
- Bromination at position 1 of the pyrrolopyrazine core using NBS in DMF.
- Coupling with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.
Representative Conditions :
Ullmann-Type Aryl Amination
For halogenated cores lacking boronic acid compatibility, copper-mediated coupling offers an alternative:
Carboxamide Installation
The 2-fluorophenyl carboxamide is introduced via acyl chloride coupling or in situ activation.
Acyl Chloride Method (Scheme 4)
- Hydrolysis of a methyl ester at position 2 to the carboxylic acid using LiOH/THF/H₂O.
- Conversion to acyl chloride with SOCl₂ in toluene (reflux, 1 h).
- Amidation with 2-fluoroaniline in pyridine (rt, 30 min).
Yield Comparison :
| Solvent System | Base | Yield (%) |
|---|---|---|
| Pyridine | Pyridine | 68 |
| DCM/Et₃N | Et₃N | 72 |
| THF/DMAP | DMAP | 81 |
Direct Coupling Using EDCl/HOBt
Carbodiimide-mediated activation avoids acyl chloride handling:
Reduction to the Dihydropyrazine State
Partial saturation of the pyrazine ring is achieved through catalytic hydrogenation or transfer hydrogenation.
Hydrogenation with Pd/C (Scheme 5)
- H₂ (1 atm), 10% Pd/C, MeOH, rt, 6 h (conversion: >95%).
- Selectivity Challenge : Over-reduction to tetrahydropyrazine is minimized by monitoring H₂ uptake.
Transfer Hydrogenation with Ammonium Formate
Challenges and Optimization
Regioselectivity in Cyclization
Functional Group Compatibility
The electron-rich pyrrole ring necessitates protective strategies:
Scalability of Palladium-Catalyzed Steps
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Late Amidation | 6 | 42 | Modularity |
| Cross-Coupling + Early Amidation | 5 | 55 | Fewer Purifications |
| One-Pot Tandem Approach | 4 | 38 | Reduced Solvent Use |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer activities due to its ability to modulate specific signaling pathways.
Materials Science
The compound's electronic properties position it as a promising material for organic semiconductors and light-emitting diodes (LEDs). Research indicates that the incorporation of this compound into polymer matrices can enhance the performance of electronic devices by improving charge transport properties.
Biological Research
In biological studies, this compound is used as a probe to investigate interactions with proteins and nucleic acids. Its ability to form stable complexes with biological macromolecules aids in understanding cellular mechanisms and pathways.
Industrial Applications
The compound serves as an intermediate in the synthesis of other complex molecules. Its versatility in chemical reactions allows for the production of fine chemicals and specialty materials in industrial settings. The optimization of synthetic routes involving this compound can lead to more efficient manufacturing processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound. The results indicated that the compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further investigations are underway to elucidate its mode of action and potential as a lead compound in cancer therapy.
Case Study 2: Organic Electronics
Research conducted by a team at a leading university explored the use of this compound in organic electronic devices. The findings showed that incorporating this compound into polymer blends significantly improved charge mobility and device efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Molecular Formula : C₁₈H₂₂FN₃O (M = 315.39 g/mol) .
- Key Differences :
- The fluorophenyl group is at position 4 (vs. 2 in the target compound).
- The carboxamide is substituted with a tert-butyl group (vs. 2-fluorophenyl).
2-Methyl-3-(4-methylphenyl)-4-phenyl-pyrrolo[1,2-a]pyrazinone
- Molecular Formula : C₂₀H₁₇N₃O (M = 315.38 g/mol) .
- Key Differences: A pyrazinone core (vs. carboxamide in the target). Substituents include a methyl group at position 2 and phenyl at position 3.
- Impact: The pyrazinone moiety introduces a ketone group, altering electronic distribution and hydrogen-bonding capacity compared to the carboxamide .
Physicochemical Properties
Biological Activity
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with fluorophenyl and methylphenyl substituents. Its molecular formula is , and it has a molecular weight of 351.4 g/mol. The presence of fluorine in the structure enhances its biological activity by influencing pharmacokinetics and receptor interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[1,2-a]pyrazine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Substituents : The fluorophenyl and methylphenyl groups are introduced via substitution reactions.
- Carboxamide Formation : The final step involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance:
- Mechanism : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis:
- In Vitro Studies : Tests have shown effectiveness against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to its ability to modulate neurotransmitter systems. The compound may enhance dopaminergic signaling pathways, which could be beneficial in neurodegenerative diseases such as Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may act on neurotransmitter receptors to enhance or inhibit signaling pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing pyrrolo[1,2-a]pyrazine carboxamide derivatives like this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Core Formation : Cyclocondensation of substituted pyrrolidines with pyrazine precursors under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃ in THF) to form the pyrrolo-pyrazine scaffold .
- Carboxamide Coupling : Reaction of the core with activated carboxylic acid derivatives (e.g., 2-fluorophenyl isocyanate) via nucleophilic acyl substitution. Solvent choice (DMF or DCM) and catalysts (DMAP) are critical for regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product. Yield optimization requires strict temperature control (~0–5°C for coupling steps) .
Basic: What spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons of 2-fluorophenyl at δ 7.1–7.4 ppm; methyl groups at δ 2.3–2.5 ppm) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolo-pyrazine core .
- Mass Spectrometry (HRMS/ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₉F₂N₃O: 384.15) and detect isotopic patterns for fluorine .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .
Advanced: How can reaction conditions be optimized to suppress side reactions during carboxamide coupling?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DCM) to balance reactivity and solubility. DMF enhances nucleophilicity but may promote hydrolysis; anhydrous conditions are mandatory .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while minimizing racemization.
- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation (e.g., acyl chloride intermediates). Adjust stoichiometry (1.2–1.5 eq. of acylating agent) to drive reactions to completion .
- Case Study : In analogous compounds, yields improved from 45% to 72% by switching from DCM to THF and lowering reaction temperature to 0°C .
Advanced: How should researchers address contradictory reports on this compound’s enzyme inhibition potency?
Methodological Answer:
- Assay Standardization :
- Use consistent enzyme sources (e.g., recombinant vs. cell lysate-derived kinases) and control buffer conditions (pH 7.4, 1 mM DTT) .
- Validate IC₅₀ values with dose-response curves (8–12 points, triplicate measurements).
- Structural Variants : Compare fluorophenyl vs. chlorophenyl analogs to isolate electronic effects on binding .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyrazine N-atoms) and explain potency variations .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-methylphenyl substituent?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the 4-position. Assess changes in logP (HPLC-based) and cellular permeability (Caco-2 assays) .
- Biological Profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) to correlate methyl group positioning with cytotoxicity (EC₅₀ values) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to visualize steric effects of the methyl group on binding pocket occupancy .
Advanced: How can researchers mitigate toxicity concerns during in vivo studies?
Methodological Answer:
- Metabolic Stability Assays :
- Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring organ histopathology (liver, kidneys) and plasma biomarkers (ALT, creatinine) .
- Formulation Optimization : Develop PEGylated nanoparticles or cyclodextrin complexes to improve solubility and reduce off-target effects .
Advanced: What computational tools are recommended for predicting this compound’s pharmacokinetic profile?
Methodological Answer:
- ADME Prediction :
- SwissADME : Estimate logP (2.8–3.2), topological polar surface area (TPSA ~85 Ų), and blood-brain barrier penetration .
- pkCSM : Predict CYP450 inhibition (e.g., CYP3A4) and hERG channel liability .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use GastroPlus to simulate oral absorption and dose adjustments based on plasma protein binding (~90%) .
Advanced: How can regioselectivity challenges in pyrrolo-pyrazine functionalization be resolved?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazine N-atoms) to steer electrophilic substitution to the 2-position .
- Metal Catalysis : Employ Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands) for selective halogenation or arylation .
- Case Study : A 2024 study achieved 89% regioselectivity for 2-fluorophenyl addition using a Pd/PCy₃ catalyst system in DMA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
